molecular formula C13H20N2O B1490940 1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol CAS No. 2097980-14-6

1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol

Cat. No. B1490940
CAS RN: 2097980-14-6
M. Wt: 220.31 g/mol
InChI Key: IGQPOQXBMPKUIQ-UHFFFAOYSA-N
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Description

1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol, also known as 1-1-2-Aminophenylpiperidine-3-ol or APP, is an organic compound that is used in various scientific research applications. It is a versatile compound that can be used for synthetic organic chemistry, as well as for biochemical and physiological studies. APP is synthesized using a simple three-step reaction involving the condensation of two amines, followed by a reduction reaction. This compound has been used to study the mechanism of action of various drugs, as well as to study its biochemical and physiological effects. In addition, APP has been used in laboratory experiments to study the advantages and limitations of various drug compounds.

Scientific Research Applications

APP has been used in various scientific research applications, including drug development, biochemical and physiological studies, and laboratory experiments. It has been used to study the mechanism of action of various drugs, as well as to study its biochemical and physiological effects. In addition, APP has been used in laboratory experiments to study the advantages and limitations of various drug compounds.

Advantages and Limitations for Lab Experiments

APP has several advantages and limitations for laboratory experiments. One of the advantages of using APP is that it is a relatively simple compound to synthesize, and it is relatively inexpensive. In addition, it is a versatile compound that can be used for a variety of applications. However, one of the limitations of using APP is that it is not as stable as some other compounds, and it can be easily degraded.

Future Directions

There are several potential future directions for APP. One potential direction is to investigate the effects of APP on various diseases, such as cancer, diabetes, and heart disease. Another potential direction is to investigate the potential for using APP as a therapeutic agent for various conditions. Finally, further research could be done to investigate the potential for using APP as a drug delivery system.

Biochemical Analysis

Biochemical Properties

1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a glutaminase 1 inhibitor, which highlights its potential use in chemotherapy for glioblastoma . The nature of these interactions involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting the biochemical pathways they regulate.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have anti-tumor efficacy, emphasizing its potential use in chemotherapy . The compound’s impact on cell signaling pathways and gene expression can lead to changes in cellular metabolism, ultimately affecting cell growth and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a glutaminase 1 inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby disrupting the metabolic pathways that rely on glutaminase 1 . This inhibition can lead to reduced cell proliferation and increased cell death in tumor cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cellular functions and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. As a glutaminase 1 inhibitor, it disrupts the metabolic pathway that relies on this enzyme, leading to changes in the levels of metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell . For example, its presence in the mitochondria may enhance its inhibitory effects on metabolic pathways that rely on mitochondrial enzymes.

properties

IUPAC Name

1-[1-(2-aminophenyl)piperidin-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10(16)11-5-4-8-15(9-11)13-7-3-2-6-12(13)14/h2-3,6-7,10-11,16H,4-5,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQPOQXBMPKUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C2=CC=CC=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.